molecular formula C17H22N2O3 B2628722 (E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411334-00-2

(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2628722
CAS RN: 2411334-00-2
M. Wt: 302.374
InChI Key: RLEFHIANKMUQNM-ONEGZZNKSA-N
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Description

The compound contains several functional groups and structural elements that are common in organic chemistry. The “1,3-Benzodioxol-5-yl” part refers to a benzodioxole group, which is a type of aromatic ether. The “cyclopropyl” part refers to a three-membered carbon ring. The “methyl” part refers to a single carbon atom attached to three hydrogen atoms. The “dimethylamino” part refers to a nitrogen atom attached to two methyl groups. The “but-2-enamide” part refers to a four-carbon chain with a double bond between the second and third carbon atoms and an amide group at the end .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclopropyl ring. The benzodioxole group is aromatic and planar, while the cyclopropyl ring introduces some strain into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The double bond in the but-2-enamide part could potentially undergo addition reactions. The amide group could be involved in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the amide would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research efforts have focused on the synthesis of various novel heterocyclic compounds incorporating thiazolo[3,2-a]benzimidazole moieties, pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine derivatives, and others. These compounds have shown moderate effects against bacterial and fungal species, indicating their potential as antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Another study focused on synthesizing dimethyl substituted benzimidazoles, demonstrating the influence of methyl group substituents on the cytotoxicity of benzimidazolequinones towards human skin fibroblast cells (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).

Development of New Methodologies for Organic Synthesis

Efforts in developing new methodologies for organic synthesis include the efficient single-step synthesis of diverse heterocyclic derivatives, such as pyridazine, pyrazolo[5,1-c]-1,2,4-triazine, 1,2,4-triazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazino[4,3-a]benzimidazole derivatives, showcasing the versatility of enaminones in heterocyclic chemistry (Shaaban, Saleh, & Farag, 2009). Another study detailed the parallel solution phase synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid, highlighting a novel approach to synthesizing compounds with potential biological activity (Pirc, Bevk, Grdadolnik, & Svete, 2003).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, improving its pharmacological properties, and assessing its safety and efficacy .

properties

IUPAC Name

(E)-N-[[1-(1,3-benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-19(2)9-3-4-16(20)18-11-17(7-8-17)13-5-6-14-15(10-13)22-12-21-14/h3-6,10H,7-9,11-12H2,1-2H3,(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEFHIANKMUQNM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1(CC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-4-(dimethylamino)but-2-enamide

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